6-Bromo-6'-methyl-2,2'-bipyridine
Overview
Description
6-Bromo-6’-methyl-2,2’-bipyridine is a chemical compound with the molecular formula C11H9BrN2 . It has an average mass of 249.107 Da and a monoisotopic mass of 247.994904 Da .
Synthesis Analysis
The synthesis of 6-Bromo-6’-methyl-2,2’-bipyridine involves a Suzuki coupling of 6,6’-dibromo-2,2’-bipyridine with mesityl boronic acid . Other methods include the decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides .Molecular Structure Analysis
The molecular structure of 6-Bromo-6’-methyl-2,2’-bipyridine consists of a bipyridine core with a bromo group and a methyl group attached to the 6 and 6’ positions respectively .Chemical Reactions Analysis
6-Bromo-6’-methyl-2,2’-bipyridine is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . It can also be used in the synthesis of 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-b .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-6’-methyl-2,2’-bipyridine include an average mass of 249.107 Da and a monoisotopic mass of 247.994904 Da .Safety and Hazards
Future Directions
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the future directions of 6-Bromo-6’-methyl-2,2’-bipyridine could involve its use in these areas.
Properties
IUPAC Name |
2-bromo-6-(6-methylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-4-2-5-9(13-8)10-6-3-7-11(12)14-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNPPRIURACGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563980 | |
Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130897-00-6 | |
Record name | 6-Bromo-6'-methyl-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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